

# A Comprehensive Technical Guide to the D18 Polymer: Properties and Experimental Methodologies

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## Compound of Interest

Compound Name: DB18

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The D18 polymer, a significant advancement in the field of organic electronics, has garnered considerable attention for its exceptional performance in organic solar cells (OSCs). This technical guide provides a detailed overview of the physical and chemical properties of D18 and its derivatives, outlines key experimental protocols for their characterization, and presents this information in a clear and accessible format for researchers and scientists.

## Core Physical and Chemical Properties

D18, also known as PCE18, is a narrow bandgap copolymer featuring an alternating electron-donating benzodithiophene (BDT) unit and an electron-accepting fused-ring dithienobenzothiadiazole (DTBT) unit.<sup>[1]</sup> This donor-acceptor (D-A) architecture, coupled with a highly conjugated backbone, endows the polymer with excellent charge transport characteristics.<sup>[1][2]</sup> The chemical structure of D18 facilitates strong  $\pi$ - $\pi$  stacking, which contributes to its high hole mobility.<sup>[2]</sup>

Derivatives of D18, such as D18-B, D18-Cl, and D18-Cl-B, have been developed through side-chain engineering and halogenation to further optimize their properties for photovoltaic applications.<sup>[3][4]</sup> For instance, the introduction of chlorine atoms in D18-Cl results in deeper HOMO and LUMO energy levels compared to D18.<sup>[4]</sup>

## Quantitative Data Summary

The key physical and chemical properties of D18 and its derivatives are summarized in the tables below for easy comparison.

Table 1: Molecular and Optical Properties

Polymer	Number-Average Molecular Weight (Mn) (kDa)	Polydispersity Index (PDI)	Optical Bandgap (Eg opt) (eV)
D18	-	-	1.98[5]
D18-B	47.2[3]	1.89[3]	1.97[3]
D18-Cl	56 (medium molar mass)[6][7]	-	-
D18-Cl-B	60.6[3]	1.95[3]	1.98[3]

Table 2: Electrochemical Properties and Hole Mobility

Polymer	Highest Occupied Molecular Orbital (HOMO) (eV)	Lowest Unoccupied Molecular Orbital (LUMO) (eV)	Hole Mobility ( $\mu\text{h}$ ) ( $\text{cm}^2\text{V}^{-1}\text{s}^{-1}$ )
D18	-5.51[5]	-2.77[5]	$1.59 \times 10^{-3}$ [1][5]
D18-B	-5.51[3]	-2.71[3]	$8.64 \times 10^{-4}$ [3]
D18-Cl-B	-5.56[3]	-2.68[3]	$6.93 \times 10^{-4}$ [3]

Table 3: Photovoltaic Performance in Organic Solar Cells

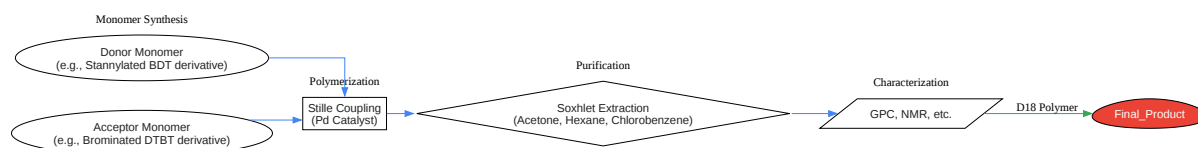
Donor:Accept or Blend	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm <sup>2</sup> )	Fill Factor (FF) (%)
D18:Y6	18.22 (17.6 certified)[1][5]	0.859[5]	27.70[5]	76.6[5]
D18:N3	18.56 (17.9 certified)[2]	0.862[2]	27.44[2]	78.5[2]
D18- B:N3:PC61BM	18.53[3]	0.823[3]	28.50[3]	79.0[3]
D18-Cl:N3	18.12 (17.6 certified)[4]	-	-	-
D18- Cl:N3:PCBM	18.69[4]	-	-	-
D18-Cl- B:N3:PC61BM	18.74 (18.2 certified)[3]	0.836[3]	28.50[3]	78.7[3]

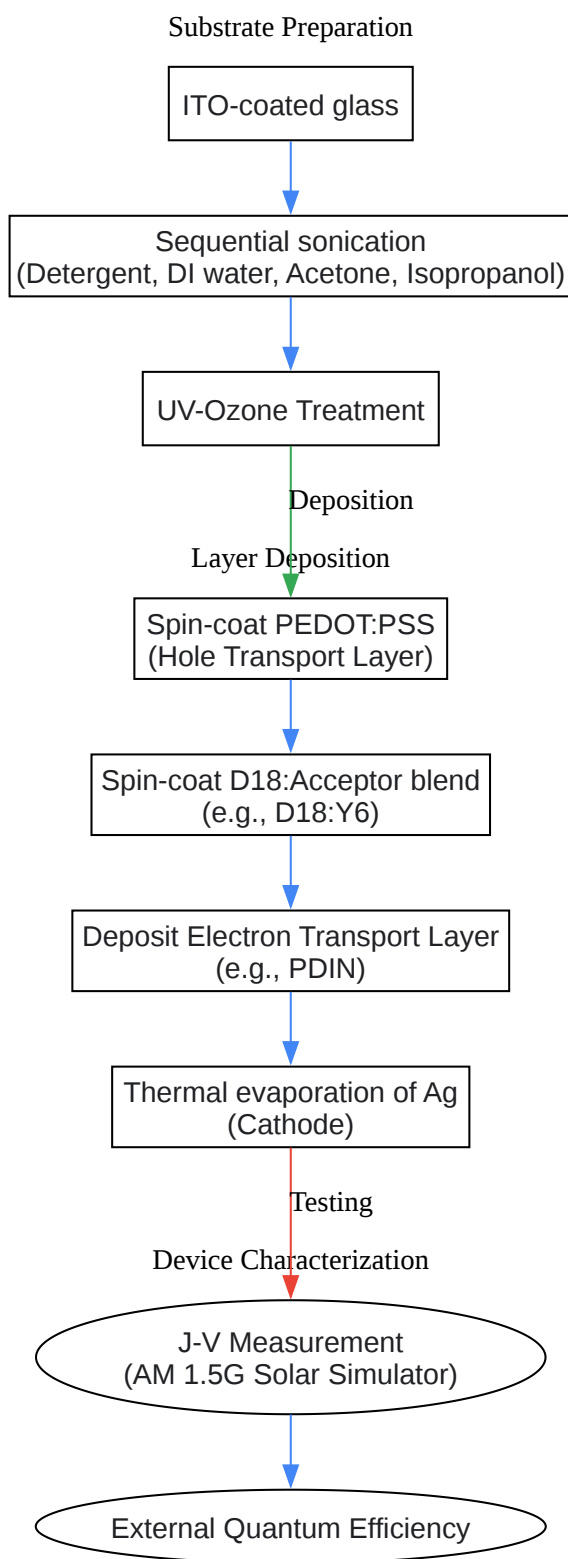
## Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of D18 and its derivatives. The following sections outline the typical experimental protocols used to determine the properties listed above.

## Synthesis of D18 Polymer

The synthesis of D18 and its derivatives can be complex, and efforts have been made to develop more facile and reproducible methods.[6][7] A redesigned synthetic scheme has been proposed to replace difficult and low-yielding steps with simpler and higher-yielding reactions. [6][7] The molecular weight of the polymers can be controlled by adjusting the ratio of donor to acceptor monomers during polymerization.[3]





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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